Nepedinol
Description
Nepedinol is a triterpenoid alcohol with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.723 g/mol . It is primarily isolated from Nepeta hindostana (commonly known as Cal Mint), a plant traditionally used in Indian medicine to treat cardiovascular disorders, asthma, and anxiety . Structurally, this compound belongs to the lupane group of triterpenoids, characterized by a pentacyclic scaffold with hydroxyl and methyl substituents . Phytochemical studies of Nepeta distans and Nepeta ruderalis also report this compound as a constituent, often co-occurring with β-sitosterol, ursolic acid, and oleanolic acid .
For instance, Nepeta hindostana extracts containing this compound demonstrate efficacy in alleviating cardiac arrhythmias and reducing oxidative stress .
Properties
CAS No. |
104139-53-9 |
|---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,9S,11R,11aS,11bS,12R,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11,12-triol |
InChI |
InChI=1S/C30H50O4/c1-17(16-31)18-8-10-27(4)12-13-28(5)19(24(18)27)14-20(32)25-29(28,6)11-9-21-26(2,3)22(33)15-23(34)30(21,25)7/h18-25,31-34H,1,8-16H2,2-7H3/t18-,19+,20+,21-,22-,23+,24+,25-,27+,28+,29+,30+/m0/s1 |
InChI Key |
RGQISYCPICNWAQ-AMZTXIEOSA-N |
SMILES |
CC1(C2CCC3(C(C2(C(CC1O)O)C)C(CC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H]3C[C@H]([C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)O)C(=C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(C(CC1O)O)C)C(CC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nepedinol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nepedinol shares structural and functional similarities with other triterpenoids and terpenoids isolated from Nepeta species. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Comparisons
Structural Similarities: this compound and Lupinol A share identical molecular formulas (C₃₀H₅₀O₄), suggesting structural homology within the lupane triterpenoid family . Both compounds have hydroxyl groups critical for antioxidant activity. Ursolic acid and oleanolic acid are structural isomers (C₃₀H₄₈O₃) but differ in the position of methyl groups on the pentacyclic backbone, leading to distinct bioactivity profiles .
Functional Differences: Cardioprotection: this compound is uniquely associated with cardiovascular benefits, such as reducing arrhythmias and improving heart contractility, likely due to its triterpenoid structure enhancing membrane stability in cardiac cells . In contrast, ursolic acid shows stronger hepatoprotective effects . Antimicrobial Activity: Thymoquinone (a monoterpene) exhibits broad-spectrum antimicrobial activity (MIC = 2 μg/mL against Staphylococcus aureus), outperforming this compound-containing extracts in some assays .
Pharmacokinetic Data: Limited studies exist on this compound’s absorption and metabolism. However, ursolic acid and oleanolic acid are well-studied, with oral bioavailabilities of ~10–25% due to lipophilicity, suggesting this compound may face similar challenges .
Research Findings and Gaps
This compound’s Antioxidant Capacity: In Nepeta hindostana extracts, this compound contributes to radical scavenging activity, reducing lipid peroxidation by 40–60% in rodent models of cardiac ischemia .
Synergistic Effects: this compound often coexists with β-sitosterol and eugenol in Nepeta species. Synergistic interactions enhance antimicrobial and anti-inflammatory effects; for example, β-sitosterol amplifies this compound’s inhibition of NF-κB signaling .
Contradictions and Limitations: While thymoquinone and ursolic acid have robust clinical data, this compound’s therapeutic claims rely heavily on traditional use and preliminary in vitro studies . A 2022 study noted that Nepeta distans methanol extracts (containing this compound) showed MIC values of 2 μg/mL against E. coli, but the contribution of this compound alone remains unverified .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
